![molecular formula C25H20N2O4S B2647049 N-(5-benzoyl-4-phenylthiazol-2-yl)-2,5-dimethoxybenzamide CAS No. 955842-10-1](/img/structure/B2647049.png)
N-(5-benzoyl-4-phenylthiazol-2-yl)-2,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-benzoyl-4-phenylthiazol-2-yl)-2,5-dimethoxybenzamide, also known as BPTB, is a synthetic compound that has been widely used in scientific research. It belongs to the family of thiazole derivatives and has shown promising results in various studies.
Scientific Research Applications
Microwave Induced Synthesis of Fluorobenzamides
This study delves into the synthesis of 5-arylidene derivatives containing a fluorine atom in the benzoyl group's 4th position. These compounds, identified as N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-fluorobenzamides, were synthesized using both conventional and microwave methods. The compounds were characterized spectroscopically and spectrometrically, and their antimicrobial efficacy was tested against various bacterial and fungal strains. The study found that the presence of the fluorine atom significantly enhances the compounds' antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Synthesis and Evaluation of Benzoxazoles as Imaging Agents
This research involved synthesizing novel benzoxazole derivatives and evaluating their potential as imaging probes for amyloid plaque related to Alzheimer's Disease (AD). The in vitro binding affinities of these compounds for the Abeta1-40 peptide were in the low-nanomolar range, indicating high affinity. Despite promising in vitro results, the most potent compound did not cross the blood-brain barrier significantly in vivo, which was a setback for its application as an imaging agent for AD (Hausner et al., 2009).
Study of Liquid Crystalline Compounds
This research investigated the X-ray crystallographic structure of liquid crystalline compounds, specifically 5-butoxy-2-(4-methoxybenzoylamino)tropone. The study revealed the formation of head-to-tail dimers through CH-π interactions and intermolecular π-π stacking interactions, crucial for understanding the mesogenic (liquid crystalline) behavior of these compounds. It was found that certain structural features, such as the presence of β-hydrogen, are significant for the mesogenic properties of these compounds (Mori et al., 1997).
properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S/c1-30-18-13-14-20(31-2)19(15-18)24(29)27-25-26-21(16-9-5-3-6-10-16)23(32-25)22(28)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMYRBOTKJHYRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzoyl-4-phenylthiazol-2-yl)-2,5-dimethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.